rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or oxane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions of carbamates with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features could be leveraged to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group and the piperidine ring play crucial roles in its binding to these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Piperidine derivatives: Compounds containing the piperidine ring.
Oxane derivatives: Compounds with an oxane ring structure.
Uniqueness: rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxan-3-yl]carbamate is unique due to the combination of its structural features. The presence of both the piperidine and oxane rings, along with the tert-butyl group, gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2648861-51-0 |
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Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-2-piperidin-4-yloxan-3-yl]carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-5-4-10-19-13(12)11-6-8-16-9-7-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
JDIUZRMDRWWAHL-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCO[C@H]1C2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCOC1C2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
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